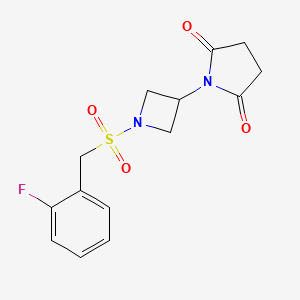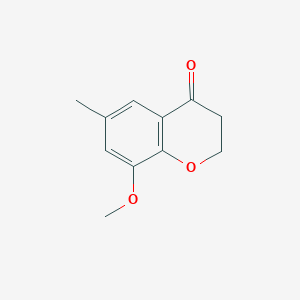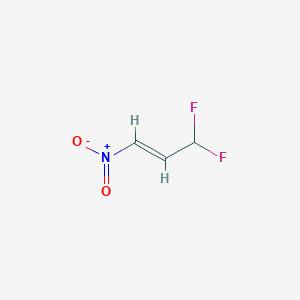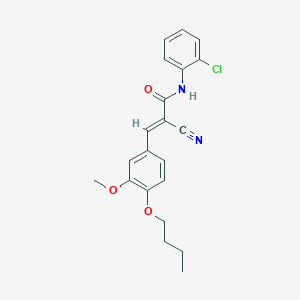
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide, also known as BAY 41-2272, is a chemical compound that is often used in scientific research. This compound has a wide range of applications, including its use in the study of biochemical and physiological effects, as well as its potential as a therapeutic agent. In
Mechanism of Action
The mechanism of action of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide involves the activation of sGC. This enzyme is activated by binding to the heme group, which is present in the active site of the enzyme. (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 binds to a different site on the enzyme, known as the allosteric site, which enhances the binding of the heme group and increases the production of cGMP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide are diverse. One of the most important effects is the relaxation of smooth muscle cells, which leads to vasodilation and a decrease in blood pressure. This effect is mediated by the production of cGMP, which activates a signaling pathway that leads to the relaxation of smooth muscle cells. (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 has also been shown to inhibit platelet aggregation, which may have therapeutic implications in the treatment of cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide in lab experiments is its potency and specificity. This compound is a highly effective activator of sGC, which makes it a valuable tool for studying the cyclic nucleotide signaling pathway. However, one limitation of using (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 is its potential toxicity. This compound has been shown to be toxic in some cell types, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide. One area of interest is the development of new sGC activators that are more potent and selective than (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide 41-2272. Another area of research is the investigation of the therapeutic potential of sGC activators in the treatment of cardiovascular disease, such as hypertension and heart failure. Finally, there is interest in exploring the potential of sGC activators as treatments for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide involves several steps. The starting materials include 4-butoxy-3-methoxybenzaldehyde and 2-chlorobenzonitrile. These two compounds are reacted with a base to form the corresponding enamine, which is then reacted with an aldehyde to form the desired product. The final step involves the addition of a cyanide ion to form the nitrile group.
Scientific Research Applications
(2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide has a wide range of applications in scientific research. One of the most common uses of this compound is in the study of cyclic nucleotide signaling pathways. Specifically, (2E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide 41-2272 is a potent activator of the enzyme soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). This signaling pathway is important in the regulation of smooth muscle tone, platelet aggregation, and neurotransmitter release.
properties
IUPAC Name |
(E)-3-(4-butoxy-3-methoxyphenyl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-3-4-11-27-19-10-9-15(13-20(19)26-2)12-16(14-23)21(25)24-18-8-6-5-7-17(18)22/h5-10,12-13H,3-4,11H2,1-2H3,(H,24,25)/b16-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVVDUMNIOALOL-FOWTUZBSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

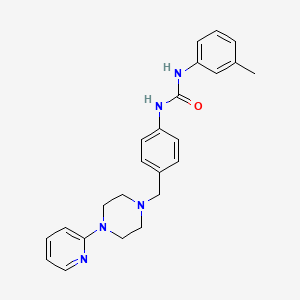
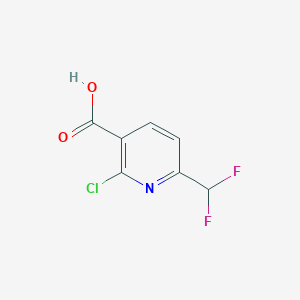
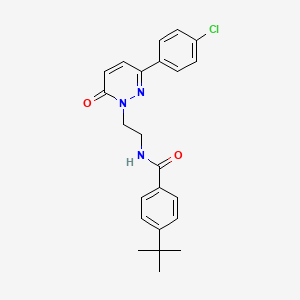
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]quinoxaline](/img/structure/B2368836.png)
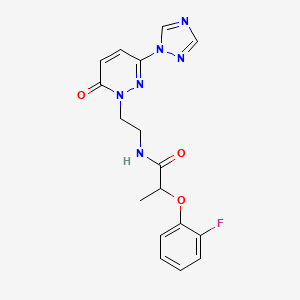
![2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2368838.png)
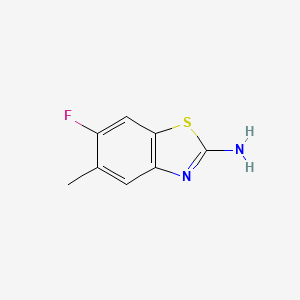
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-ylsulfonyl)piperazinyl]acetamide](/img/structure/B2368842.png)
![3-Chloro-N-[4-(2-oxoazetidin-1-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2368843.png)
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368844.png)
![4-(tert-butyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B2368848.png)
